

# history and discovery of urea-formaldehyde compounds

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methylenediurea*

Cat. No.: *B089379*

[Get Quote](#)

An In-depth Technical Guide to the History, Discovery, and Synthesis of Urea-Formaldehyde Compounds

## Abstract

Urea-formaldehyde (UF) resins represent a significant class of thermosetting polymers, widely utilized as adhesives, binders, and molding compounds. Their discovery and development were pivotal in the advancement of polymer chemistry and material science. This technical guide provides a comprehensive overview of the history of UF compounds, from the initial synthesis of their precursors to the development of industrial production processes. It details the core chemical principles of UF resin formation, including the methylation and polycondensation stages, and presents detailed experimental protocols for their synthesis. Quantitative data from various synthesis procedures are summarized for comparative analysis. Furthermore, this guide includes graphical representations of the chemical pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and material science.

## Historical Overview

The journey of urea-formaldehyde resins begins with the discovery of its constituent components. Urea was first isolated from urine in 1727 by Dutch scientist Herman Boerhaave. [1] A pivotal moment in chemistry occurred in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, ammonium cyanate, which challenged the prevailing theory of

vitalism.[1] This demonstrated that organic compounds could be created artificially in a laboratory setting.[1]

Formaldehyde was discovered later, in 1859, by the Russian chemist Aleksandr Butlerov, and it was definitively identified as an aldehyde by August Wilhelm von Hofmann.[2] The initial reactions between urea and formaldehyde were observed in the late 19th and early 20th centuries. The development of UF resins as commercially viable products took place in the 1920s, a few years after the emergence of phenol-formaldehyde polymers like Bakelite.[3][4] These early thermosetting resins were valued for their low cost, fast curing speed, and the colorless nature of the final product.[5][6]

## The Chemistry of Urea-Formaldehyde Synthesis

The synthesis of UF resin is a complex process that occurs in two primary stages: an initial addition reaction followed by a condensation reaction.[7][8] The properties of the final thermoset polymer are highly dependent on the reaction conditions, particularly the molar ratio of formaldehyde to urea (F/U), pH, and temperature.[7]

### Stage 1: Methylation (Addition Reaction)

The first stage, known as methylation or hydroxymethylation, is typically carried out under neutral or alkaline conditions (pH 7-8).[9] In this endothermic reaction, formaldehyde adds to the amino groups of urea to form various methylolurea derivatives: monomethylolurea, dimethylolurea, and trimethylolurea.[7][8][10] Urea has a functionality of four, with four replaceable hydrogen atoms, while formaldehyde has a functionality of two.[7]

### Stage 2: Polycondensation (Polymerization)

The second stage is a polycondensation reaction, which is initiated by acidifying the reaction mixture (pH 4-5).[9][11] During this stage, the methylolurea monomers polymerize to form a three-dimensional, cross-linked network.[7] This process involves the formation of two types of linkages:

- Methylene bridges (-N-CH<sub>2</sub>-N-): Formed by the reaction between methylol groups and amino groups.[8]

- Dimethylene-ether bridges (-N-CH<sub>2</sub>-O-CH<sub>2</sub>-N-): Formed by the reaction between two methylol groups.[8]

As the condensation reaction proceeds, the molecular weight of the polymer increases, leading to a rise in the viscosity of the solution.[12] The reaction is stopped at a desired viscosity level by neutralizing the mixture.[12] The final product is a cross-linked, insoluble, and infusible thermosetting resin.[9]

## Quantitative Data on Synthesis Parameters

The molar ratio of formaldehyde to urea (F/U) is a critical parameter that influences the structure and properties of the final resin, including its reactivity and the amount of unreacted formaldehyde.[12] Lowering the F/U mole ratio is a common strategy to reduce formaldehyde emissions from products made with UF resins.[13][14]

Synthesis Protocol	F/U Molar Ratio (Initial)	F/U Molar Ratio (Final)	pH (Methylolation)	pH (Condensation)	Reference
Alkaline-Acid Two-Step	1.7 : 1	-	7.0 - 8.0	4.0	[9]
Modified One-Stage Neutral	1.2 : 1	1.2 : 1	8.2	-	[11]
Modified One-Stage Acid	4.8 : 1	~1.37 : 1	-	1.0	[11]
Three-Step Alkaline-Acid-Alkaline	2.1 : 1	1.05 : 1	8.2 - 8.3	4.5	[12]
Patented Low-Emission Process	2.0 - 3.0 : 1	0.8 - 1.8 : 1	6.0 - 11.0	0.5 - 3.5	[15]

## Detailed Experimental Protocols

The following protocols are adapted from cited laboratory procedures and provide a detailed methodology for the synthesis of urea-formaldehyde resins.

### Protocol 1: Two-Stage Alkaline-Acid Synthesis

- Materials: Urea (60g, 1 mole), Formalin (37-40% aqueous formaldehyde, 137g, ~1.7 mole), 2M NaOH, Glacial Acetic Acid.[\[9\]](#)
- Methodology:
  - Charge a 500-mL reaction kettle equipped with a mechanical stirrer and reflux condenser with 60g of urea and 137g of formalin.[\[9\]](#)
  - Adjust the pH of the mixture to between 7 and 8 using 2M NaOH solution.[\[9\]](#)
  - Heat the mixture to reflux and maintain for 2 hours.[\[9\]](#)
  - After the reflux period, introduce a Barrett receiving trap and continue distillation to remove approximately 40 mL of water.[\[9\]](#)
  - Cool the resulting solution. To induce hardening for testing, acidify a sample with 5 drops of glacial acetic acid.[\[9\]](#)

### Protocol 2: Modified One-Stage Acid Synthesis

- Materials: Urea-formaldehyde concentrate (F/U ratio 4.80, pH 8.5, 100 cm<sup>3</sup>), 50% H<sub>2</sub>SO<sub>4</sub> solution, Urea (21.06g, 0.35 moles), NaH<sub>2</sub>PO<sub>4</sub> (0.25g).[\[11\]](#)
- Methodology:
  - Charge a round-bottom water-jacketed glass reactor with 100 cm<sup>3</sup> of the UF concentrate.[\[11\]](#)
  - Adjust the pH of the concentrate to 1.0 using a 50% H<sub>2</sub>SO<sub>4</sub> solution. The temperature will exothermically rise to approximately 50°C.[\[11\]](#)
  - Add 0.25g of NaH<sub>2</sub>PO<sub>4</sub> to buffer the pH at 1.0.[\[11\]](#)

- Slowly add 21.06g of urea to the reaction mixture over a 15-minute interval, maintaining the temperature at 50°C using a chiller thermocirculator.[\[11\]](#)
- Continue the reaction until the desired viscosity is achieved, at which point the reaction can be terminated by neutralizing the solution.

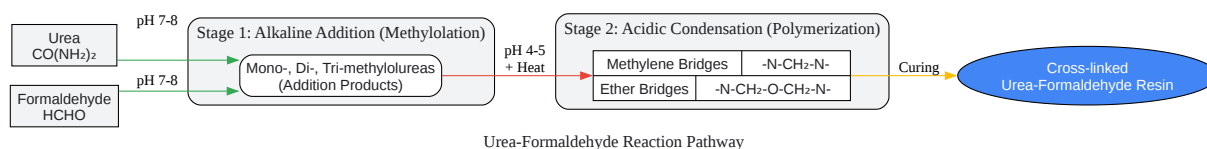
## Protocol 3: Three-Step Synthesis for Low F/U Ratio Resin

- Materials: 45% Formaldehyde aqueous solution, Urea, 20% NaOH solution, Formic Acid.[\[12\]](#)
- Methodology:
  - Hydroxymethylation: Adjust the pH of the formaldehyde solution to 8.2–8.3 with 20% NaOH. Raise the temperature to 40°C. Add the first portion of urea over 15 minutes to achieve an F/U ratio of 2.1/1, allowing the temperature to rise to 80°C. Maintain at 80°C for 30 minutes to complete hydroxymethylation.[\[12\]](#)
  - Polycondensation: Adjust the pH to 4.5 with formic acid and heat the mixture at 90°C. Monitor the viscosity and terminate the reaction when the desired level is reached (approx. 100 minutes).[\[12\]](#)
  - Post-treatment: Rapidly cool the mixture to 60–70°C and adjust the pH to 8.5. Add a second portion of urea, equal to the first, to bring the final F/U ratio to 1.05/1. Heat the mixture at 60–80°C for 1 to 1.5 hours to allow for transhydroxymethylation.[\[12\]](#)
  - Finishing: Concentrate the final resin by vacuum drying at a temperature not exceeding 40°C to achieve a dry solids content of 68.5–69.5%.[\[12\]](#)

## Visualizing the Chemistry and Process

Diagrams created using the DOT language provide a clear visual representation of the complex chemical reactions and experimental steps involved in UF resin synthesis.

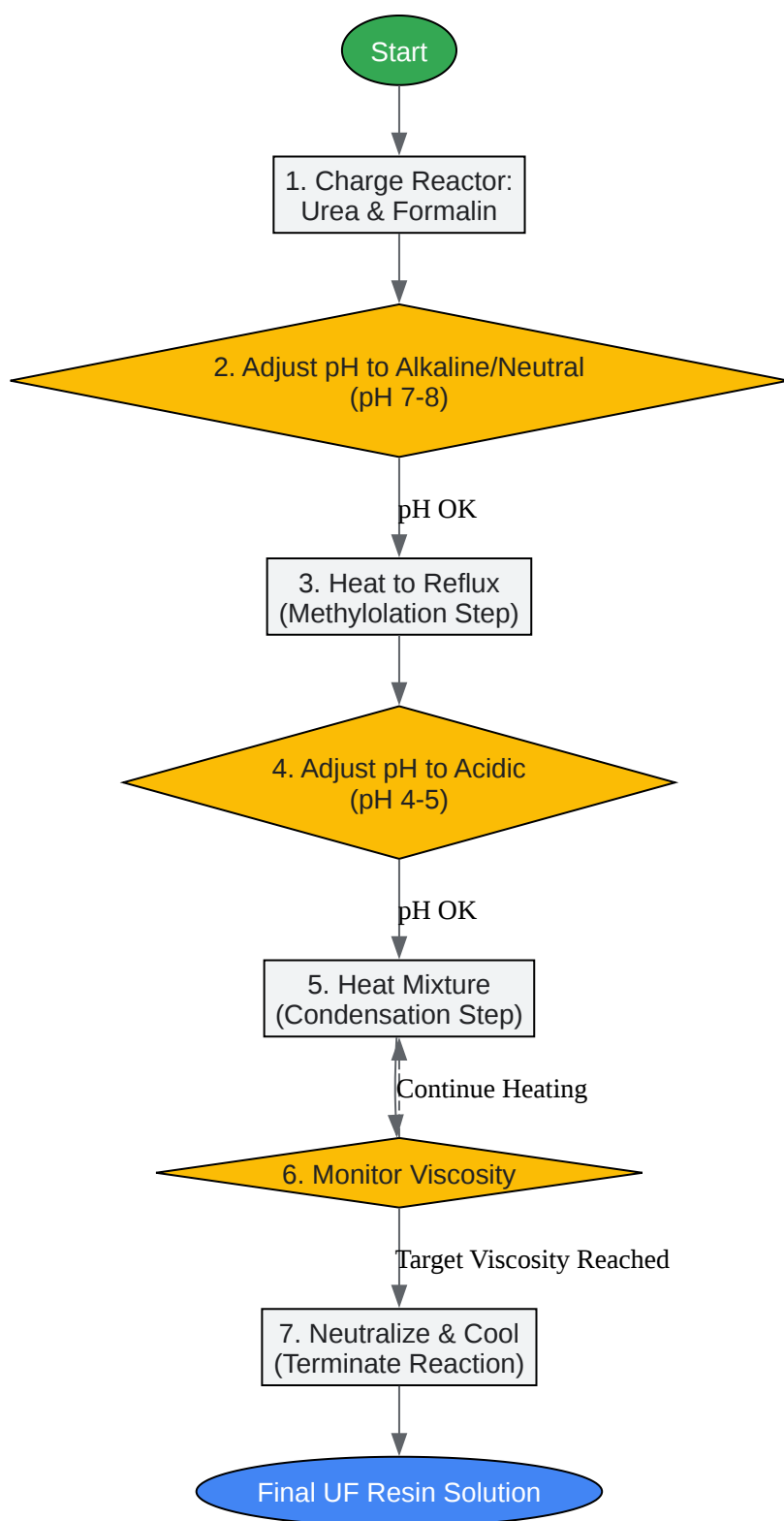
## Urea-Formaldehyde Reaction Pathway



[Click to download full resolution via product page](#)

Caption: Chemical pathway of Urea-Formaldehyde resin synthesis.

## General Experimental Workflow for UF Synthesis



General Experimental Workflow for UF Synthesis

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Urea - Wikipedia [en.wikipedia.org]
- 2. Formaldehyde - Wikipedia [en.wikipedia.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Bakelite - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. capitalresin.com [capitalresin.com]
- 8. irispublishers.com [irispublishers.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Study of Synthesis Procedures for Urea - Formaldehyde Resins (Part I) from Leonardo Electronic Journal of Practices and Technologies [lejpt.academicdirect.org]
- 12. vana.kirj.ee [vana.kirj.ee]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. WO1989000587A1 - Process for the preparation of urea-formaldehyde resins - Google Patents [patents.google.com]
- To cite this document: BenchChem. [history and discovery of urea-formaldehyde compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089379#history-and-discovery-of-urea-formaldehyde-compounds]

---

**Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)